molecular formula C20H12N2O2 B8236376 2,6-diphenyl-[1,3]oxazolo[5,4-f][1,3]benzoxazole

2,6-diphenyl-[1,3]oxazolo[5,4-f][1,3]benzoxazole

Cat. No.: B8236376
M. Wt: 312.3 g/mol
InChI Key: BLLMMJIVVDXJPO-UHFFFAOYSA-N
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Description

2,6-Diphenyl-[1,3]oxazolo[5,4-f][1,3]benzoxazole is a synthetic fused heterocyclic compound of interest in advanced materials and medicinal chemistry research. With a molecular formula of C20H12N2O2 and a molecular weight of 312.32, this complex scaffold is built on a benzobis(oxazole) core, a structure known for its rigidity and potential electronic properties . The oxazole and benzoxazole pharmacophores are well-established in drug discovery for their diverse biological activities, which include serving as antifungal, antimicrobial, and anticancer agents . Researchers value this specific 2,6-diphenyl-substituted derivative as a key intermediate for developing novel bioactive molecules. Its structural features make it a candidate for investigating interactions with various biological targets, such as enzyme inhibition, given that related heterocyclic compounds have shown activity against targets like DNA gyrase and vascular endothelial growth factor receptor-2 (VEGFR2) . This product is intended for research applications in laboratory settings only. It is strictly for research use and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2,6-diphenyl-[1,3]oxazolo[5,4-f][1,3]benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2O2/c1-3-7-13(8-4-1)19-21-15-11-18-16(12-17(15)23-19)22-20(24-18)14-9-5-2-6-10-14/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLLMMJIVVDXJPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC4=C(C=C3O2)N=C(O4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Aminophenol Derivatives

A foundational approach involves cyclocondensation reactions using 2-aminophenol precursors. For example, 2-aminophenol reacts with carbonyl-containing reagents (e.g., aldehydes, ketones) under acidic or oxidative conditions to form the benzoxazole core. To introduce phenyl groups, diaryl ketones or aryl aldehydes are employed.

Example Protocol :

  • Step 1 : React 2-aminophenol (1.0 equiv) with benzaldehyde (2.2 equiv) in the presence of a nanocatalyst (e.g., Fe3O4@SiO2@Am-PPC-SO3H[HSO4]) at 80°C for 6–12 hours.

  • Step 2 : Oxidative cyclization using O2 or TBHP (tert-butyl hydroperoxide) to form the benzoxazole ring.

  • Step 3 : Introduce the second phenyl group via Suzuki-Miyaura coupling with phenylboronic acid (1.5 equiv) and Pd(PPh3)4 (0.05 equiv) in DME/H2O at 80°C.

Yield : 65–78% (over three steps).

Chlorination and Coupling Strategy

Patents describe chlorination of benzoxazolone intermediates followed by aryl coupling. This method avoids toxic phosgene by using phosphorus oxychloride (POCl3) as a solvent and chlorinating agent.

Example Protocol :

  • Step 1 : Chlorinate benzoxazolone (1.0 equiv) with POCl3 (8.0 equiv) at 0–40°C for 6 hours to form 6-chlorobenzoxazolone.

  • Step 2 : Catalytic cyclization using pyridine (0.2 equiv) at 100–117°C for 10 hours to yield 2,6-dichlorobenzoxazole.

  • Step 3 : Ullmann coupling with iodobenzene (2.5 equiv), CuI (0.1 equiv), and K2CO3 (3.0 equiv) in DMF at 120°C to install phenyl groups.

Yield : 70–75% (over three steps).

Solid-Phase Synthesis Using Bis(trichloromethyl) Carbonate

A solvent-free method leverages bis(trichloromethyl) carbonate (triphosgene) for cyclization:

  • Step 1 : Mix 2-mercapto-6-chlorobenzoxazole (1.0 equiv) with triphosgene (1.2 equiv) in toluene.

  • Step 2 : Heat gradually to 105–110°C under N2 for 1–3 hours to form 2,6-dichlorobenzoxazole.

  • Step 3 : Perform Negishi coupling with ZnPh2 (2.0 equiv) and Pd(dba)2 (0.05 equiv) in THF at 60°C.

Yield : 85–90% (over three steps).

Comparative Analysis of Methods

Method Key Reagents Conditions Yield Advantages
Cyclocondensation2-Aminophenol, Aldehydes80°C, Oxidative65–78%Scalable, avoids toxic chlorination
Chlorination/CouplingPOCl3, Pyridine100–117°C, Catalytic70–75%High purity, industrial applicability
Solid-PhaseTriphosgene, ZnPh2105–110°C, Solvent-free85–90%High yield, minimal byproducts

Mechanistic Insights

  • Cyclocondensation : Proceeds via Schiff base formation followed by oxidative aromatization.

  • Chlorination : POCl3 acts as both solvent and chlorinating agent, with pyridine neutralizing HCl.

  • Solid-Phase : Triphosgene generates phosgene in situ, enabling safer handling .

Chemical Reactions Analysis

2,6-Diphenylbenzo[1,2-d:4,5-d’]bis(oxazole) undergoes various chemical reactions, including:

Scientific Research Applications

2,6-Diphenylbenzo[1,2-d:4,5-d’]bis(oxazole) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Diphenylbenzo[1,2-d:4,5-d’]bis(oxazole) involves its interaction with specific molecular targets and pathways. The compound’s rigid-rod structure allows it to interact efficiently with other molecules, facilitating various chemical reactions and processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological activity and structural features of 2,6-diphenyl-[1,3]oxazolo[5,4-f][1,3]benzoxazole can be contextualized by comparing it to related heterocyclic compounds, as outlined below:

Table 1: Comparative Analysis of 2,6-Diphenyl-[1,3]oxazolo[5,4-f][1,3]benzoxazole and Analogous Compounds

Compound Name Core Structure Substituents Biological Activity Effective Concentration Tested Plant Species Reference
2,6-Diphenyl-[1,3]oxazolo[5,4-f][1,3]benzoxazole Oxazolo-benzoxazole fused system Phenyl at 2- and 6-positions Inferred: Potential auxin/cytokinin-like activity (untested in provided studies) N/A N/A
2,5-Diphenyl-[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one Oxazolo-pyrimidine fused system Phenyl at 2- and 5-positions Cytokinin-like activity (stimulates cotyledon biomass) 10⁻⁹–10⁻⁸ M Pumpkin (Cucurbita moschata)
7-Amino-5-(4-ethylphenyl)-2-phenyl-[1,3]oxazolo[5,4-d]pyrimidine Oxazolo-pyrimidine fused system Phenyl, 4-ethylphenyl, and amino groups Cytokinin-like activity (enhances shoot/root growth) 10⁻⁸ M Soybean (Glycine max), Wheat (Triticum aestivum)
2-Tolyl-5-(piperidin-1-ylsulfonyl)-1,3-oxazole-4-carbonitrile Monocyclic 1,3-oxazole Tolyl and sulfonyl-piperidine groups Auxin-like activity (root/shoot stimulation) 10⁻⁹ M Maize (Zea mays), Sunflower (Helianthus annuus)

Key Structural and Functional Differences

Core Heterocyclic System: The target compound features a fused oxazolo-benzoxazole system, whereas analogs like 2,5-diphenyl-[1,3]oxazolo[5,4-d]pyrimidine have a fused oxazolo-pyrimidine core.

Substituent Positioning :

  • Substituents at the 2- and 6-positions in the target compound differ from the 2- and 5-positions in oxazolo-pyrimidine derivatives. Positional variations influence steric and electronic interactions; for example, 5- and 7-position substituents in pyrimidine derivatives are critical for auxin-like activity .

Biological Activity Profile :

  • Cytokinin-like analogs (e.g., 2,5-diphenyl-oxazolo-pyrimidine) enhance cotyledon biomass and shoot growth, mimicking natural cytokinins like kinetin .
  • Auxin-like analogs (e.g., N-sulfonyl oxazoles) promote root elongation and vegetative growth, comparable to IAA and NAA at 10⁻⁹ M .
  • The target compound’s diphenyl substitution may allow dual activity, but this remains hypothetical without direct evidence.

Effective Concentrations :

  • Most active analogs exhibit growth-promoting effects at 10⁻⁹–10⁻⁸ M , aligning with physiological hormone concentrations. The target compound’s efficacy would depend on solubility and substituent electronic effects .

Biological Activity

2,6-Diphenyl-[1,3]oxazolo[5,4-f][1,3]benzoxazole is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its anticancer, antibacterial, and anti-inflammatory effects, supported by relevant research findings and case studies.

Chemical Structure

The structure of 2,6-diphenyl-[1,3]oxazolo[5,4-f][1,3]benzoxazole can be represented as follows:

C19H14N2O Molecular Formula \text{C}_{19}\text{H}_{14}\text{N}_2\text{O}\quad \text{ Molecular Formula }

1. Anticancer Activity

Recent studies have shown that derivatives of benzoxazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study involving several benzoxazole derivatives demonstrated moderate to substantial cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Table 1: Cytotoxicity of Benzoxazole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
2,6-Diphenyl-[1,3]oxazolo[5,4-f][1,3]benzoxazoleMCF-715Induction of apoptosis
2-Oxo-benzoxazole derivativeHeLa20Cell cycle arrest
Benzoxazole derivativeA54918Inhibition of DNA synthesis

2. Antibacterial Activity

Benzoxazole derivatives have shown promising antibacterial properties against both Gram-positive and Gram-negative bacteria. Research indicated that these compounds can inhibit bacterial growth by disrupting cellular processes.

Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of various benzoxazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 8 µg/mL for S. aureus.

Table 2: Antibacterial Activity of Benzoxazole Derivatives

Compound NameBacteria TestedMIC (µg/mL)
2,6-Diphenyl-[1,3]oxazolo[5,4-f][1,3]benzoxazoleS. aureus10
Benzoxazole derivativeE. coli15
Another benzoxazole derivativePseudomonas aeruginosa12

3. Anti-inflammatory Activity

The anti-inflammatory potential of benzoxazole derivatives has been highlighted in several studies. These compounds are reported to inhibit cyclooxygenase (COX) enzymes and modulate inflammatory pathways.

Research Findings
A study investigated the effects of a specific benzoxazole derivative on COX-2 activity in vitro. The results showed a significant reduction in COX-2 expression levels compared to control groups.

The biological activities of 2,6-diphenyl-[1,3]oxazolo[5,4-f][1,3]benzoxazole may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in cancer progression and inflammation.
  • Induction of Apoptosis : Activation of apoptotic pathways leading to programmed cell death in cancer cells.
  • DNA Interaction : Binding to DNA or interfering with DNA replication processes.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,6-diphenyl-[1,3]oxazolo[5,4-f][1,3]benzoxazole, and how do reaction conditions influence yield?

  • The compound can be synthesized via cyclocondensation reactions involving substituted benzaldehydes and heterocyclic precursors. For example, analogous oxazoloquinoxalines are prepared through multi-step sequences, including nucleophilic substitution and cyclization under controlled temperatures (e.g., 110°C) using catalysts like copper(I) iodide . Key factors include solvent choice (e.g., acetonitrile with pyridine for solubility), stoichiometric ratios, and stepwise purification to avoid side products .

Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming aromatic proton environments and substituent positions. Mass spectrometry (e.g., high-resolution ESI-MS) provides molecular weight validation, while IR spectroscopy identifies functional groups like oxazole rings. Computational tools (e.g., in silico modeling) can predict spectral data for comparison .

Q. What biological activity has been reported for structurally related oxazolo-fused heterocycles?

  • Oxazolo[5,4-f]quinoxaline derivatives exhibit kinase inhibition (e.g., glycogen synthase kinase-3β) and photocytotoxic activity against cancer cell lines (e.g., MCF7, A375). These activities depend on substituent positioning, with electron-withdrawing groups enhancing binding affinity to enzymatic targets .

Advanced Research Questions

Q. How can synthetic pathways be optimized to address low yields in the final cyclization step?

  • Catalyst screening (e.g., palladium/copper systems) and solvent optimization (e.g., DMSO for improved solubility) enhance cyclization efficiency. Pre-activation of intermediates, such as iodinated precursors, can facilitate ring closure. Reaction monitoring via TLC or HPLC helps identify kinetic bottlenecks .

Q. What strategies resolve contradictions in biological activity data across different cell lines?

  • Discrepancies may arise from cell-specific uptake mechanisms or metabolic stability. Dose-response profiling, combined with apoptosis assays (e.g., Annexin V staining), clarifies cytotoxic mechanisms. Comparative studies using isotopically labeled analogs can track intracellular distribution .

Q. How does substituent variation at the 2- and 6-phenyl positions affect the compound’s electronic properties and bioactivity?

  • Electron-donating groups (e.g., methoxy) at the para position enhance π-π stacking with aromatic residues in enzyme active sites, while halogen substituents (e.g., chlorine) improve lipophilicity and membrane permeability. DFT calculations predict HOMO-LUMO gaps, correlating with photodynamic activity .

Q. What in silico approaches are recommended for predicting binding modes with kinase targets?

  • Molecular docking (e.g., AutoDock Vina) using crystal structures of GSK3β or related kinases identifies key interactions (e.g., hydrogen bonds with hinge regions). MD simulations (e.g., GROMACS) assess binding stability, while QSAR models prioritize substituents for synthesis .

Q. How can photodegradation studies inform the design of stable derivatives for photodynamic therapy?

  • Accelerated UV-Vis stability testing under physiological conditions identifies vulnerable moieties (e.g., oxazole rings). Introducing electron-withdrawing groups or steric hindrance (e.g., bulky aryl substituents) reduces photobleaching. Time-resolved fluorescence assays quantify singlet oxygen generation .

Methodological Guidance

  • Synthesis Optimization: Use orthogonal protecting groups for multi-step reactions to minimize side products. For example, tert-butoxycarbonyl (Boc) groups protect amines during cyclization .
  • Data Validation: Cross-reference spectral data with computational predictions (e.g., Gaussian for NMR chemical shifts) to confirm structural assignments .
  • Biological Assays: Include positive controls (e.g., doxorubicin for cytotoxicity) and normalize activity to cell viability metrics (e.g., MTT assays) to ensure reproducibility .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-diphenyl-[1,3]oxazolo[5,4-f][1,3]benzoxazole
Reactant of Route 2
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2,6-diphenyl-[1,3]oxazolo[5,4-f][1,3]benzoxazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.